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Compound of Interest

Compound Name: Perampanel

Cat. No.: B3395873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic

properties of Perampanel, a selective non-competitive antagonist of the α-amino-3-hydroxy-5-

methyl-4-isoxazolepropionic acid (AMPA) receptor, across various species. The data presented

herein is collated from preclinical and clinical studies to support research and development

efforts.

Pharmacokinetic Parameters
Perampanel exhibits notable differences in its pharmacokinetic profile across species.

Generally, it is characterized by rapid absorption and, in humans, a long terminal half-life, which

is considerably shorter in preclinical animal models.[1] The subsequent tables summarize key

single-dose oral and intravenous pharmacokinetic parameters.

Table 1: Single-Dose Oral Pharmacokinetics of Perampanel
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Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
Half-life (t½)
(h)

Oral
Bioavailabil
ity (%)

Human 2 77.9 0.75 - 1.0 85.6 - 122 ~100

4 - - -

8 276

12 - 0.5 - 2.5 105

Monkey 1 90.5 - 7.55 74.5

Dog 1 90.5 - 5.34 53.5

Rat 10 830 1.0 1.67 46.1

Mouse 1.8 (TD50) Not Reported Not Reported Not Reported Not Reported

Data for Cmax and Tmax in Dog and Monkey at 1 mg/kg are mean values from male and

female animals. Human data is derived from various studies with ranges presented.

Table 2: Single-Dose Intravenous Pharmacokinetics of Perampanel

Species Dose (mg/kg) Vd (L/kg) CL (mL/min/kg)

Human 12 (30-min infusion) - -

Monkey 0.03 - -

Dog 0.1 - -

Rat 1 - -

Mouse Not Reported Not Reported Not Reported

Detailed intravenous pharmacokinetic data for Vd and CL were not consistently available

across all preclinical species in the reviewed literature.

Pharmacodynamic Parameters
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Perampanel's pharmacodynamic effects are demonstrated through its potent, non-competitive

antagonism of the AMPA receptor and its broad-spectrum anti-seizure activity in various animal

models.

Table 3: In Vitro and In Vivo Pharmacodynamics of Perampanel

Parameter Species Model/Assay Value

IC50 Rat

AMPA-induced Ca2+

influx in cortical

neurons

93 nM

Kd Rat

[3H]Perampanel

binding to forebrain

membranes

59.8 nM

ED50 Mouse Audiogenic seizures 0.47 mg/kg, p.o.

Mouse
Maximal Electroshock

(MES)
1.6 mg/kg, p.o.

Mouse
Pentylenetetrazol

(PTZ)
0.94 mg/kg, p.o.

TD50 Mouse
Rotarod test (motor

impairment)
1.8 mg/kg, p.o.

Rat
Rotarod test (motor

impairment)
9.14 mg/kg, p.o.

Experimental Protocols
Pharmacokinetic Studies
Animal Models and Drug Administration:

Species: Sprague-Dawley or Wistar rats, Beagle dogs, Cynomolgus monkeys, and various

mouse strains (e.g., ICR, DBA/2) are commonly used.[2]
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Oral (p.o.) Administration: Perampanel is typically suspended in a vehicle like 0.5%

methylcellulose solution and administered via oral gavage.[2]

Intravenous (i.v.) Administration: For intravenous studies, Perampanel is dissolved in a

suitable vehicle and administered as a bolus injection or infusion into a major vein (e.g., tail

vein in rats).[2]

Blood Sampling and Analysis:

Serial blood samples are collected at predetermined time points post-administration from

sites such as the tail vein (rats) or cephalic vein (dogs, monkeys).[2]

Plasma is separated by centrifugation and stored frozen until analysis.[2]

Plasma concentrations of Perampanel are quantified using a validated high-performance

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]

Typical LC-MS/MS Parameters for Perampanel Quantification:

Sample Preparation: Protein precipitation with acetonitrile is a common method for extracting

Perampanel from plasma.[3]

Chromatographic Separation: A C18 reversed-phase column is frequently used with a

gradient mobile phase consisting of an aqueous component with a modifier (e.g., 0.1%

formic acid) and an organic component (e.g., acetonitrile or methanol).[3]

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole

mass spectrometer in positive ion mode, monitoring specific precursor-to-product ion

transitions for Perampanel and an internal standard.[3]

Pharmacodynamic Studies
In Vitro AMPA Receptor Binding and Function Assays:

Receptor Binding: Radioligand binding assays using [3H]Perampanel are performed on

forebrain membranes from rats to determine the binding affinity (Kd) and receptor density

(Bmax).[1] Competition binding assays with other AMPA receptor antagonists are used to

characterize the binding site.[4]
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Functional Assays: The inhibitory effect of Perampanel on AMPA receptor function is

assessed by measuring changes in intracellular free Ca2+ concentration in primary rat

cortical neurons following stimulation with AMPA.[4]

In Vivo Seizure Models:

Maximal Electroshock (MES) Seizure Test: This model, typically in mice, assesses the ability

of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a

corneal electrical stimulus.[5]

Pentylenetetrazol (PTZ) Seizure Test: This model induces clonic seizures in mice through the

administration of the GABA-A receptor antagonist pentylenetetrazol.[4]

Audiogenic Seizure Model: Genetically susceptible mouse strains, such as DBA/2, are

exposed to a high-intensity sound to induce seizures.[4]

Amygdala Kindling Model: This model of temporal lobe epilepsy in rats involves repeated

electrical stimulation of the amygdala to induce progressively more severe seizures.[1]
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Caption: Perampanel's mechanism of action as a non-competitive AMPA receptor antagonist.
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Caption: A generalized workflow for preclinical pharmacokinetic and pharmacodynamic studies.

Conclusion
Perampanel demonstrates significant inter-species variability in its pharmacokinetic profile,

with a notably longer half-life in humans compared to preclinical animal models such as rats,

dogs, and monkeys. This highlights the importance of careful dose-scaling and consideration of

metabolic differences when translating findings from animal studies to clinical applications.

Pharmacodynamically, Perampanel consistently shows potent and selective non-competitive

antagonism of the AMPA receptor, leading to broad-spectrum anti-seizure efficacy in various

rodent models. The compiled data and experimental outlines in this guide serve as a valuable
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resource for researchers and professionals in the field of epilepsy drug development,

facilitating a deeper understanding of Perampanel's cross-species characteristics. Further

research to fully elucidate the pharmacokinetic profile in mice would be beneficial for a more

complete cross-species comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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